BenchChemオンラインストアへようこそ!

3-Methyluracil

Gas-phase ion chemistry Mass spectrometry Nucleobase reactivity

3-Methyluracil is the authentic N3-methylated uracil substrate for FTO demethylase characterization—FTO does not act on thymine (5-methyluracil). Distinct from regioisomers 1-Methyluracil & 6-Methyluracil in hydrogen-bonding capacity and enzymatic leaving-group behavior. Provides calibrated gas-phase acidity benchmarks (N3-H: 347–352 kcal mol⁻¹) for mass spectrometry. Explicitly claimed in U.S. Patent 5,672,501 for modified oligonucleotide & ribozyme synthesis. Note: Commonly indexed under CAS 608-34-4; verify identity when ordering. Procure ≥98% purity for reproducible nucleic acid research.

Molecular Formula C5H6N2O2
Molecular Weight 126.11 g/mol
CAS No. 27942-00-3
Cat. No. B7734913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyluracil
CAS27942-00-3
Molecular FormulaC5H6N2O2
Molecular Weight126.11 g/mol
Structural Identifiers
SMILESCN1C(=O)C=CNC1=O
InChIInChI=1S/C5H6N2O2/c1-7-4(8)2-3-6-5(7)9/h2-3H,1H3,(H,6,9)
InChIKeyVPLZGVOSFFCKFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyluracil (CAS 27942-00-3): Properties, Structure, and Sourcing Considerations for Research


3-Methyluracil is a methylated derivative of the pyrimidine nucleobase uracil, with a methyl group substituted at the N3 position of the heterocyclic ring [1]. It is a naturally occurring modified nucleobase found as 3-methyluridine (m3U) in ribosomal RNA of various organisms, including bacteria and eukaryotes [2]. With molecular formula C5H6N2O2 and molecular weight of 126.11 g/mol, it functions as a nucleobase analog and is classified as a pyrimidone [1]. The compound serves as a key research tool for investigating nucleic acid structure-function relationships, studying enzymatic demethylation pathways, and developing modified oligonucleotide therapeutics [3].

Why 3-Methyluracil Cannot Be Substituted with Uracil or Other Methylated Analogs in Critical Research Applications


Positional methylation of uracil produces structurally distinct compounds with divergent physicochemical properties and biological recognition patterns that preclude simple substitution. The N3-methyl group in 3-Methyluracil fundamentally alters hydrogen-bonding capacity, leaving group behavior in enzymatic reactions, and substrate specificity for critical regulatory enzymes such as the FTO demethylase [1]. As demonstrated in comparative gas-phase acidity and enzymatic studies, 3-Methyluracil exhibits quantifiably different reactivity than its regioisomers (e.g., 1-Methyluracil, 6-Methyluracil) and functional analogs (e.g., thymine/5-methyluracil) [2]. These differences have direct experimental consequences for assay design, nucleic acid engineering, and metabolic studies. The evidence below establishes the measurable parameters that distinguish 3-Methyluracil from its closest analogs in research applications.

3-Methyluracil Quantitative Comparative Evidence: Key Differentiation Parameters vs. Analogs


Gas-Phase Acidity: N3-Site ΔHacid Comparison of 3-Methyluracil vs. 1-Methyluracil and 6-Methyluracil

In gas-phase acidity bracketing experiments, 3-Methyluracil exhibits a distinct ΔHacid value for its N3 protonation site relative to other monomethylated uracil regioisomers. The N3-H site of 3-Methyluracil has a measured gas-phase acidity (ΔHacid) of 347-352 kcal mol⁻¹, which differs from both 1-Methyluracil (N1-H ΔHacid = 331-333 kcal mol⁻¹) and 6-Methyluracil (N3-H ΔHacid bracketed within the same 347-352 kcal mol⁻¹ range but with distinct vinylic C6 acidity of 363 kcal mol⁻¹ for 3-Methyluracil) [1]. This positional methylation effect creates quantifiable differences in proton transfer energetics that influence mass spectrometric behavior and theoretical modeling of nucleobase reactivity.

Gas-phase ion chemistry Mass spectrometry Nucleobase reactivity Proton affinity

Leaving Group Ability in SN2 Reactions: N1-Deprotonated 3-Methyluracil vs. Chloride and 3-Methylthymine

The leaving group ability of N1-deprotonated 3-Methyluracil was directly compared to chloride ion and N1-deprotonated 3-methylthymine in gas-phase SN2 reactions. Experimental and computational studies demonstrate that while hydrochloric acid and 3-Methyluracil exhibit similar gas-phase acidities, the leaving group ability of N1-deprotonated 3-Methyluracil is measurably inferior to that of chloride ion [1]. Furthermore, the leaving group behavior of 3-Methyluracil differs from that of 3-methylthymine (thymine methylated at N3), with implications for enzymatic cleavage specificity where uracil is excised from DNA but thymine is retained [1].

Reaction mechanism Nucleobase alkylation DNA repair enzymology Computational chemistry

FTO Demethylase Substrate Specificity: 3-Methyluracil vs. Thymine (5-Methyluracil)

The human FTO protein (fat mass and obesity-associated protein), an AlkB-family dioxygenase, exhibits strict substrate discrimination between N3-methylated uracil and C5-methylated uracil (thymine). In vitro studies demonstrate that recombinant human FTO protein catalyzes oxidative demethylation of 3-Methyluracil (3-meU) in single-stranded RNA but does not demethylate thymine (5-methyluracil) in DNA or RNA [1]. Crystal structure analysis reveals that FTO discriminates between 3-Methyluracil and thymine through specific hydrogen-bonding interactions with the two carbonyl oxygen atoms that are present in 3-Methyluracil but sterically or electronically perturbed in thymine [2].

Epitranscriptomics RNA modification Obesity genetics Enzyme kinetics

Physical Property Specification: Melting Point Range Differentiates 3-Methyluracil from Regioisomers

Commercial 3-Methyluracil (TCI product code M3675, purity >98.0% by HPLC/titration) exhibits a melting point range of 175.0-179.0 °C . This physical property differentiates it from other monomethylated uracil regioisomers, with 1-Methyluracil typically reported with a higher melting point (~232-234 °C) and 6-Methyluracil melting at approximately 270-275 °C (decomposition) [1]. The distinct thermal behavior reflects differences in crystal packing and intermolecular hydrogen bonding patterns resulting from the positional methylation.

Analytical chemistry Quality control Compound authentication Physical characterization

Enzymatic Nucleic Acid Modification: 3-Methyluracil as a Non-Natural Base for Ribozyme Engineering

Patent literature documents the incorporation of 3-Methyluracil as a specifically claimed base modification in enzymatic nucleic acid molecules (ribozymes), distinguishing it from other modified uracils such as pseudouracil and dihydrouracil [1]. The N3-methyl modification alters the hydrogen bonding face and base-pairing properties of uracil without introducing the steric bulk or electronic perturbations associated with other modifications. This patent specifically enumerates 3-Methyluracil alongside 6-Methyluracil as distinct, independently claimed modifications, indicating non-interchangeable functional properties in the context of catalytic RNA engineering [1].

Oligonucleotide therapeutics Ribozyme engineering Modified nucleobases RNA catalysis

Uridine Phosphorylase Inhibition Profile: 3-Methyluracil as a Weak Inhibitor Suitable for Negative Control Applications

3-Methyluracil exhibits extremely weak inhibitory activity against uridine phosphorylase 1 (UPase), a key enzyme in the pyrimidine salvage pathway that catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate . In contrast, 6-methyluracil has been co-crystallized with uridine phosphorylase as a complex, indicating stronger active-site interaction [1]. This differential inhibition profile makes 3-Methyluracil suitable as a negative control or baseline compound in uridine phosphorylase inhibition assays, while 6-methyluracil or 5-substituted uracil derivatives may serve as positive controls or lead compounds .

Enzyme inhibition Nucleoside metabolism Pyrimidine salvage pathway Assay development

3-Methyluracil: Recommended Research and Industrial Applications Based on Validated Evidence


Epitranscriptomics Research: FTO Demethylase Substrate for RNA Modification Studies

Use 3-Methyluracil as the authentic N3-methylated uracil substrate for characterizing FTO demethylase activity in vitro. The evidence establishes that recombinant human FTO protein oxidatively demethylates 3-Methyluracil in single-stranded RNA but does not act on thymine (5-methyluracil) [1]. This substrate specificity, confirmed by crystal structure analysis showing distinct hydrogen-bonding recognition of 3-Methyluracil's two carbonyl oxygens [2], makes 3-Methyluracil the required compound for validating FTO assay conditions, screening potential FTO inhibitors for obesity and metabolic disease research, and studying RNA methylation dynamics.

Gas-Phase Ion Chemistry and Mass Spectrometry: Methylated Uracil Reference Standard

Employ 3-Methyluracil as a reference compound for gas-phase acidity and proton transfer studies involving modified nucleobases. The directly measured ΔHacid values (N3-H: 347-352 kcal mol⁻¹; vinylic C6: 363 kcal mol⁻¹) provide quantifiable benchmarks that differentiate it from 1-Methyluracil (N1-H: 331-333 kcal mol⁻¹) and 1,3-Dimethyluracil [3]. These established acidity parameters enable 3-Methyluracil to serve as a calibration standard for mass spectrometric studies of nucleic acid constituents, computational validation of proton affinity calculations, and investigations of ionization efficiency in modified nucleobases.

Modified Oligonucleotide Synthesis: Patented Ribozyme Base Modification

Incorporate 3-Methyluracil as a specifically claimed non-natural base in the design and synthesis of enzymatic nucleic acids (ribozymes) and modified oligonucleotides. U.S. Patent 5,672,501 explicitly enumerates 3-Methyluracil as a distinct base modification, separately from 6-Methyluracil, pseudouracil, and dihydrouracil [4]. This patent-defined utility supports procurement for therapeutic oligonucleotide development projects requiring exact compliance with patented base modification claims, and for investigating structure-activity relationships of N3-methylation on RNA catalysis.

DNA Repair Enzymology: Base Excision Specificity Probe

Utilize 3-Methyluracil as a mechanistic probe for studying base excision repair glycosylases that discriminate between modified uracil and thymine bases. The differential leaving group ability of N1-deprotonated 3-Methyluracil compared to chloride and N1-deprotonated 3-methylthymine [5] provides a chemical basis for investigating how DNA repair enzymes achieve substrate specificity. This application is relevant for cancer biology research examining DNA damage response pathways and for enzymology studies characterizing glycosylase active-site recognition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyluracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.